molecular formula C16H16FN3O2 B1403093 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine CAS No. 556801-40-2

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Cat. No.: B1403093
CAS No.: 556801-40-2
M. Wt: 301.31 g/mol
InChI Key: TWUSBZZLFHMSLQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a piperazine ring substituted with a 2-fluoro-4-nitrophenyl group and a phenyl group, making it a molecule of interest for various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the para position, resulting in 2-fluoro-4-nitroaniline.

    Piperazine Formation: The 2-fluoro-4-nitroaniline is then reacted with phenylpiperazine under suitable conditions to form the desired product.

The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Reduction: 1-(2-Amino-4-nitrophenyl)-4-phenylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its pharmacological properties.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms of action.

    Industrial Applications: The compound may be used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a phenyl group.

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another compound with a 2-fluoro-4-nitrophenyl group but with a different core structure.

Uniqueness

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which can result in distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of fluoro and nitro groups provides a unique electronic environment that can influence its interactions with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-15-12-14(20(21)22)6-7-16(15)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUSBZZLFHMSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

50 ml of ethyl acetate, 13.5 ml of 4-phenyl piperazine, and 15.30 ml of diisopropyl ethyl amine were added into a 250 ml triple-neck flask. After magnetic stirring at room temperature, 9.0 ml of 3,4-difluoro-nitrobenzene was added. The reaction was carried out for 105 hours, followed by extraction with 150 ml of ethyl acetate for three times (150 ml×3). The extract was washed three times with saturated NaCl solution (150 ml×3), dried with anhydrous magnesium sulfate (MgSO4), and evaporated to dryness. An orange yellow solid was obtained which was recrystallized with a mixture of acetone and water in volumetric ratio of 9:1 to produce orange yellow crystals (23.66 g) with a yield of 96.33%.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
96.33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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